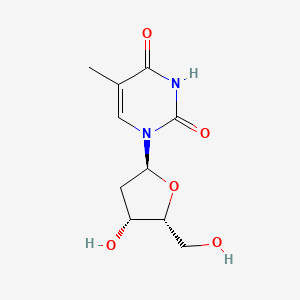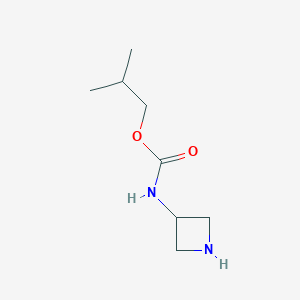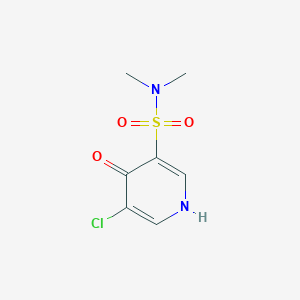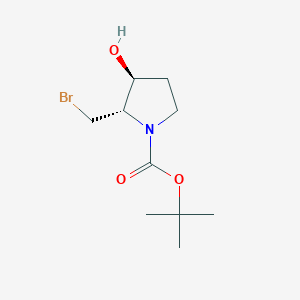![molecular formula C10H10ClN3O2 B13017050 3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid](/img/structure/B13017050.png)
3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid is a chemical compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazines.
Preparation Methods
The synthesis of 3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid typically involves multiple steps. One common route includes the reaction of 4-chloropyrrolo[2,1-f][1,2,4]triazine with butanoic acid derivatives under specific conditions. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .
Chemical Reactions Analysis
3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrrolo[2,1-f][1,2,4]triazine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common reagents used in these reactions include sodium carbonate, dioxane, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of adaptor protein 2-associated kinase 1 (AAK1), which is involved in modulating receptor endocytosis and has implications in treating neuropathic pain.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and molecular targets.
Industrial Applications: It serves as a building block for synthesizing more complex molecules in pharmaceutical research.
Mechanism of Action
The mechanism of action of 3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid involves its interaction with specific molecular targets, such as AAK1. By inhibiting this kinase, the compound can modulate receptor endocytosis and potentially reduce pain responses in neuropathic conditions .
Comparison with Similar Compounds
3-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid can be compared with other pyrrolo[2,1-f][1,2,4]triazine derivatives. Similar compounds include:
3-[(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethynyl]phenylboronic acid: This compound has a similar core structure but different functional groups, leading to varied applications.
3-{4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}propan-1-amine: Another derivative with distinct properties and uses.
The uniqueness of this compound lies in its specific functional groups and their impact on its biological activity and chemical reactivity.
Properties
Molecular Formula |
C10H10ClN3O2 |
|---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
3-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoic acid |
InChI |
InChI=1S/C10H10ClN3O2/c1-6(4-9(15)16)7-2-3-8-10(11)12-5-13-14(7)8/h2-3,5-6H,4H2,1H3,(H,15,16) |
InChI Key |
RRZIVLUILVDYAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C2N1N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methyl)propan-2-amine](/img/structure/B13016971.png)
![Benzamide,n-(5-methylthiazolo[4,5-b]pyridin-2-yl)-](/img/structure/B13016980.png)

![3-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13016985.png)
![Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13016989.png)


![7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13017009.png)



![4-hydrazinyl-N,N-dimethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13017025.png)

